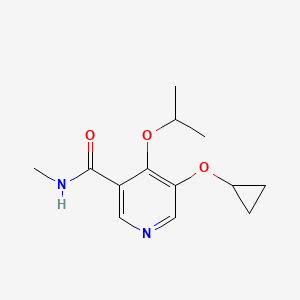
5-Cyclopropoxy-4-isopropoxy-N-methylnicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclopropoxy-4-isopropoxy-N-methylnicotinamide is a chemical compound with the molecular formula C13H18N2O3. It is primarily used in research and development settings, particularly in the fields of chemistry and biology .
Méthodes De Préparation
The synthesis of 5-Cyclopropoxy-4-isopropoxy-N-methylnicotinamide involves several steps. One common method includes the reaction of cyclopropyl alcohol with isopropyl alcohol in the presence of a base to form the corresponding ethers. These ethers are then reacted with nicotinic acid derivatives under specific conditions to yield the final product . Industrial production methods often involve similar steps but are optimized for larger scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
5-Cyclopropoxy-4-isopropoxy-N-methylnicotinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nicotinamide ring, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
5-Cyclopropoxy-4-isopropoxy-N-methylnicotinamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential effects on various biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Cyclopropoxy-4-isopropoxy-N-methylnicotinamide involves its interaction with specific molecular targets and pathways. It is believed to modulate certain enzymatic activities and influence cellular processes through its interaction with nicotinamide receptors .
Comparaison Avec Des Composés Similaires
5-Cyclopropoxy-4-isopropoxy-N-methylnicotinamide can be compared with similar compounds such as:
5-Cyclopropoxy-4-isopropyl-N-methylnicotinamide: This compound has a similar structure but differs in the substitution pattern on the nicotinamide ring.
4-Cyclopropoxy-5-isopropyl-N-methylnicotinamide: Another similar compound with variations in the positioning of the cyclopropoxy and isopropyl groups.
Propriétés
Formule moléculaire |
C13H18N2O3 |
|---|---|
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
5-cyclopropyloxy-N-methyl-4-propan-2-yloxypyridine-3-carboxamide |
InChI |
InChI=1S/C13H18N2O3/c1-8(2)17-12-10(13(16)14-3)6-15-7-11(12)18-9-4-5-9/h6-9H,4-5H2,1-3H3,(H,14,16) |
Clé InChI |
WGXWHHVRZPTUHB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=NC=C1C(=O)NC)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















